molecular formula C10H13Cl2NO2S B195495 N,N-bis(2-chloroethyl)benzenesulfonamide CAS No. 58023-19-1

N,N-bis(2-chloroethyl)benzenesulfonamide

Cat. No.: B195495
CAS No.: 58023-19-1
M. Wt: 282.19 g/mol
InChI Key: RVQHTQXSEYERJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

The synthesis of N,N-bis(2-chloroethyl)benzenesulfonamide typically involves the reaction of benzenesulfonyl chloride with 2-chloroethylamine . The reaction proceeds under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:

    Reaction of benzenesulfonyl chloride with 2-chloroethylamine: This step involves the nucleophilic substitution of the sulfonyl chloride group by the amine group, resulting in the formation of this compound.

    Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

N,N-bis(2-chloroethyl)benzenesulfonamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

N,N-bis(2-chloroethyl)benzenesulfonamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N,N-bis(2-chloroethyl)benzenesulfonamide involves its interaction with molecular targets through its chloroethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins or DNA, leading to modifications that affect biological functions. The specific pathways and targets depend on the context of its use, such as in drug synthesis or chemical reactions .

Comparison with Similar Compounds

N,N-bis(2-chloroethyl)benzenesulfonamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of chloroethyl and benzenesulfonamide groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N,N-bis(2-chloroethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2NO2S/c11-6-8-13(9-7-12)16(14,15)10-4-2-1-3-5-10/h1-5H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVQHTQXSEYERJS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N(CCCl)CCCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl2NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80311202
Record name N,N-bis(2-chloroethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58023-19-1
Record name N,N-Bis(2-chloroethyl)benzenesulfonamide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058023191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC240403
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240403
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N,N-bis(2-chloroethyl)benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80311202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-Bis(2-chloroethyl)benzenesulfonamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name N,N-BIS(2-CHLOROETHYL)BENZENESULFONAMIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BJ67U96WKW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-bis(2-chloroethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N,N-bis(2-chloroethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
N,N-bis(2-chloroethyl)benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
N,N-bis(2-chloroethyl)benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
N,N-bis(2-chloroethyl)benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
N,N-bis(2-chloroethyl)benzenesulfonamide
Customer
Q & A

Q1: What is the mechanism of action of N,N-bis(2-chloroethyl)benzenesulfonamide as an antitumor agent?

A1: The research paper focuses on synthesizing and evaluating novel sulfonamide derivatives, including those containing the N,N-bis(2-chloroethyl) moiety, as potential antitumor agents. this compound itself is a nitrogen mustard, a class of compounds known for their alkylating properties. [] While the paper doesn't delve into the specific mechanism of this compound, nitrogen mustards generally exert their cytotoxic effects by forming covalent bonds with DNA, primarily at the N7 position of guanine. This alkylation disrupts DNA replication and transcription, ultimately leading to cell death. [] The researchers aimed to combine the DNA-alkylating activity of nitrogen mustards with the targeting potential of sulfonamides to enhance antitumor activity and potentially reduce toxicity. []

Q2: How does the structure of this compound relate to its antitumor activity?

A2: The structure-activity relationship (SAR) is a key aspect explored in this research. The researchers synthesized a series of compounds with modifications around the sulfonamide and the nitrogen mustard moieties. [] For instance, they investigated the impact of incorporating 5-fluorouracil and varying the linker between the sulfonamide and the nitrogen mustard. The study highlights that attaching the nitrogen mustard to a sulfonamide, especially through specific linkers like those incorporating a butyrate group, can significantly influence the compound's antitumor activity and toxicity profile. [] This suggests that the sulfonamide portion might contribute to target selectivity or modulate the overall pharmacokinetic properties of the molecule.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.